molecular formula C20H34O B213077 Hydroabietyl alcohol CAS No. 26266-77-3

Hydroabietyl alcohol

Cat. No.: B213077
CAS No.: 26266-77-3
M. Wt: 290.5 g/mol
InChI Key: FLMIYUXOBAUKJM-IUHBKHCYSA-N
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Description

Hydroabietyl Alcohol is an organic alcohol derived from wood rosin . It is used in adhesives, mascara, inks, and sealants. It also serves as a plasticizer in plastic materials and non-structural coatings .


Synthesis Analysis

The synthesis of this compound involves the hydrogenation of rosin acids . The process of alcohol synthesis often involves a strategy known as retrosynthetic analysis . This approach involves reasoning backward from the target molecule to identify the starting materials needed for the synthesis .


Molecular Structure Analysis

This compound has a molecular formula of C20H34O and a molecular weight of 290.48 . It contains a total of 64 bonds, including 26 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 3 six-membered rings, 2 ten-membered rings, 1 hydroxyl group, 1 primary alcohol, and 1 ether .


Chemical Reactions Analysis

Chemical reactions in alcohols like this compound occur mainly at the functional group. Some reactions involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom .


Physical And Chemical Properties Analysis

This compound is a colorless, viscous liquid with a very faint wood-like odor . It is insoluble in water but soluble in ethanol . It has a molecular weight of 290.48 .

Scientific Research Applications

Chemistry and Liberal Education

Hydroabietyl alcohol is occasionally mentioned in discussions about the public's understanding of chemistry. For instance, its production process was a point of contention for groups concerned about alcohol consumption, showcasing a lack of awareness that different types of alcohol exist and have diverse applications beyond consumption (Evera, 1948).

Synthesis and Polymerization

Hydroabietyl methacrylate, synthesized from this compound, has been studied for its polymerization properties. This substance shows potential as an internal plasticizer or reactive tackifying resin, with a notable glass transition temperature of around -11.32 ℃ (Fu-xiang, 2011). Similarly, hydroabietyl acrylate, another derivative, can be polymerized and is considered for use as an internal plasticizer due to its glass transition temperature of -28.92 ℃ (Chun-peng, 2009).

Hydrogels and Biomaterials

Research has explored the use of alcohol-derived compounds in creating hydrogels and biomaterials. For example, polyvinyl alcohol (PVA) hydrogels, which could include derivatives of this compound, have potential in biomedical applications due to their biocompatibility and physical properties (Pal et al., 2007). These hydrogels could serve in wound dressing and drug delivery systems.

Environmental and Energy Research

This compound and its derivatives may have implications in environmental and energy research. For instance, studies on alcohol fuels, like ethanol and methanol, examine their effects on engine performance and emissions, which could indirectly relate to this compound's potential use in fuel additives or similar applications (Balki et al., 2014).

Photocrosslinkable Hydrogels

Photocrosslinkable PVA hydrogels, potentially incorporating this compound, have been investigated for tissue engineering. These materials can be polymerized in situ, allowing for minimally invasive implantation methods. Their mechanical properties can be tailored for various applications, and they can be functionalized with cell-adhesive peptides for biomedical uses (Schmedlen et al., 2002).

Mechanism of Action

Target of Action

Arbitol E, also known as Umifenovir, is primarily used as an antiviral medication. It targets various viruses, including influenza A and B, and SARS . The drug’s primary targets are the viral lipid membranes, which it inhibits from fusing with cell membranes .

Mode of Action

Arbitol E prevents the entry of viruses into cells by inhibiting the fusion of viral lipid membranes with cell membranes . This action disrupts the viral replication process, thereby limiting the spread of the virus within the host.

Biochemical Pathways

Arbitol E exhibits modulatory effects on the immune system. It stimulates a humoral immune response, induces interferon-production, and stimulates the phagocytic function of macrophages . These actions enhance the body’s ability to fight off viral infections.

Pharmacokinetics

Arbitol E is quickly absorbed and distributed to organs and tissues after administration. The maximum blood concentration is typically reached 1.2 hours after a 50 mg dose and 1.5 hours after a 100 mg dose . The drug is metabolized in the liver, and its half-life in the body is 17-21 hours . About 40% of the drug is excreted in an unchanged form, mostly through bile (38.9%) and a small amount through the kidneys (0.12%) .

Result of Action

The antiviral action of Arbitol E results in clinical improvements in patients with viral infections. It has been shown to accelerate fever recovery and viral clearance in respiratory specimens . It also contributes to a shorter hospital stay without obvious adverse reactions .

Action Environment

The effectiveness of Arbitol E can be influenced by various environmental factors. For instance, the concentration of Arbitol E in the air can affect its antiviral activity . .

Properties

IUPAC Name

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMIYUXOBAUKJM-IUHBKHCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051936
Record name Dihydroabietyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26266-77-3
Record name (1R,4aR,4bS,10aR)-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroabietyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydroabietyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,4aβ,4bα,10aα)]-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
Source European Chemicals Agency (ECHA)
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Record name DIHYDROABIETYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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